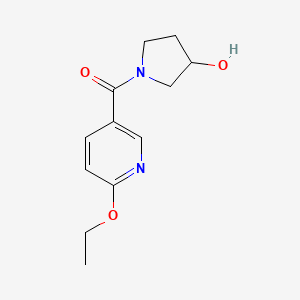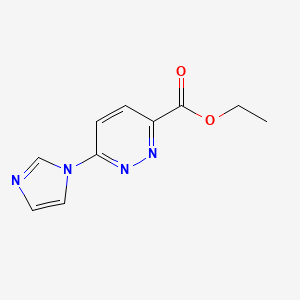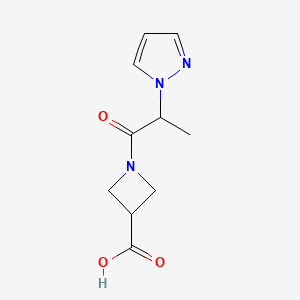
(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
説明
(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, hereafter referred to as 6-EPHPM, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a member of the pyridine family and is characterized by its unique structure, which consists of a six-membered ring with a nitrogen atom at the center. 6-EPHPM has been extensively studied in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.
科学的研究の応用
6-EPHPM has a wide range of applications in scientific research, particularly in the field of drug development. It has been studied for its potential as a therapeutic agent for a variety of conditions, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its ability to interact with a variety of biological targets, such as enzymes, receptors, and transporters.
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
実験室実験の利点と制限
6-EPHPM has a number of advantages for use in laboratory experiments. It is relatively simple to synthesize and can be produced in large quantities. It is also relatively stable and has a relatively low toxicity, making it safe to use in laboratory experiments. However, it is important to note that 6-EPHPM has a relatively short half-life, which means it must be used quickly and stored properly.
将来の方向性
6-EPHPM has a wide range of potential applications in scientific research and laboratory experiments. There are a number of potential future directions for research into 6-EPHPM, including further study of its therapeutic potential, its ability to interact with biological targets, and its biochemical and physiological effects. Additionally, further research into its mechanism of action and its pharmacokinetics could provide valuable insights into the compound. Finally, further research into its synthesis and stability could improve the efficiency and safety of its use in laboratory experiments.
特性
IUPAC Name |
(6-ethoxypyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11-4-3-9(7-13-11)12(16)14-6-5-10(15)8-14/h3-4,7,10,15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKMLUHXFBQTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)



![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)







